molecular formula C13H12ClN3O3S B7566915 1-(2-Chlorophenyl)-3-(3-sulfamoylphenyl)urea

1-(2-Chlorophenyl)-3-(3-sulfamoylphenyl)urea

Cat. No. B7566915
M. Wt: 325.77 g/mol
InChI Key: BGVNRCHSUNQMMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-3-(3-sulfamoylphenyl)urea, also known as CP-673451, is a potent and selective inhibitor of platelet-derived growth factor receptor (PDGFR) tyrosine kinase. It has been extensively studied for its potential therapeutic applications in cancer treatment.

Mechanism of Action

1-(2-Chlorophenyl)-3-(3-sulfamoylphenyl)urea selectively inhibits the tyrosine kinase activity of PDGFR, which is overexpressed in many types of cancer cells. By blocking the signaling pathway of PDGFR, 1-(2-Chlorophenyl)-3-(3-sulfamoylphenyl)urea suppresses the growth and survival of cancer cells. Additionally, 1-(2-Chlorophenyl)-3-(3-sulfamoylphenyl)urea has been shown to inhibit other tyrosine kinases, such as c-Kit and Flt-3, which are also involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
1-(2-Chlorophenyl)-3-(3-sulfamoylphenyl)urea has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy and radiation therapy. 1-(2-Chlorophenyl)-3-(3-sulfamoylphenyl)urea has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to cancer cells. Additionally, 1-(2-Chlorophenyl)-3-(3-sulfamoylphenyl)urea has been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in other diseases.

Advantages and Limitations for Lab Experiments

1-(2-Chlorophenyl)-3-(3-sulfamoylphenyl)urea has several advantages for lab experiments. It is a highly selective inhibitor of PDGFR, which makes it a valuable tool for studying the role of PDGFR in cancer and other diseases. 1-(2-Chlorophenyl)-3-(3-sulfamoylphenyl)urea has also been shown to have good pharmacokinetic properties and can be administered orally or intravenously. However, 1-(2-Chlorophenyl)-3-(3-sulfamoylphenyl)urea has some limitations for lab experiments. It is a relatively expensive compound, which may limit its availability for some researchers. Additionally, 1-(2-Chlorophenyl)-3-(3-sulfamoylphenyl)urea has not yet been approved for clinical use, which may limit its relevance for some research applications.

Future Directions

There are several future directions for research on 1-(2-Chlorophenyl)-3-(3-sulfamoylphenyl)urea. One direction is to further investigate its potential therapeutic applications in cancer treatment. Preclinical studies have shown promising results, and clinical trials are currently underway to evaluate its safety and efficacy in humans. Another direction is to explore its potential therapeutic applications in other diseases, such as fibrosis and inflammatory disorders. Additionally, further studies are needed to elucidate the molecular mechanisms of 1-(2-Chlorophenyl)-3-(3-sulfamoylphenyl)urea and its interactions with other signaling pathways.

Synthesis Methods

1-(2-Chlorophenyl)-3-(3-sulfamoylphenyl)urea can be synthesized using a multi-step process, starting from commercially available 2-chlorobenzoic acid and 3-aminobenzenesulfonamide. The synthesis involves several chemical reactions, including amidation, chlorination, and urea formation. The final product is obtained as a white solid with a high purity and yield.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(3-sulfamoylphenyl)urea has been extensively studied for its potential therapeutic applications in cancer treatment. It has shown promising results in preclinical studies as a selective inhibitor of PDGFR, which is involved in the growth and survival of cancer cells. 1-(2-Chlorophenyl)-3-(3-sulfamoylphenyl)urea has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy and radiation therapy.

properties

IUPAC Name

1-(2-chlorophenyl)-3-(3-sulfamoylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3S/c14-11-6-1-2-7-12(11)17-13(18)16-9-4-3-5-10(8-9)21(15,19)20/h1-8H,(H2,15,19,20)(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVNRCHSUNQMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC(=CC=C2)S(=O)(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.